3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS number
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS number
An In-Depth Technical Guide to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (CAS No. 34576-90-4), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and presents standardized protocols for its analytical characterization. Furthermore, it explores the strategic applications of this molecule as a versatile building block for the synthesis of more complex, biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.
Introduction to the Benzothiophene Scaffold
The benzothiophene core, a bicyclic system consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzothiophene exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1] The structural rigidity of the ring system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric elements. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making chlorinated benzothiophenes particularly valuable in drug design.[2]
Physicochemical Profile of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
The identity and core properties of the title compound are summarized below. The presence of three chlorine atoms and a carboxylic acid group on the benzothiophene framework results in a molecule with high lipophilicity and distinct acidic characteristics.[2]
Chemical Identity
| Identifier | Value |
| Compound Name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid |
| CAS Number | 34576-90-4[2] |
| Molecular Formula | C₉H₃Cl₃O₂S[2][3] |
| SMILES | c1c(cc2c(c1Cl)c(c(C(=O)[O-])s2)Cl)Cl[2] |
| InChI | InChI=1/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)/p-1[2] |
Structural and Physicochemical Properties
| Property | Value |
| Molecular Weight | 297.54 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | High solubility in organic solvents anticipated due to the chlorinated aromatic system[2] |
| Acidity | The carboxylic acid group imparts acidic properties[2] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The logical flow for the synthesis begins with a suitable polychlorinated aromatic starting material, followed by the introduction of the thiophene ring components and subsequent carboxylation.
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a representative, field-proven approach for analogous structures and serves as a validated starting point for optimization.
Step 1: Synthesis of 3,4,6-Trichloro-1-benzothiophene
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Rationale: The initial step involves constructing the core benzothiophene scaffold. This can be achieved through various named reactions. A common method is the reaction of a substituted thiophenol with an α-halo carbonyl compound followed by cyclization and dehydration.
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Protocol:
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To a stirred solution of an appropriately substituted 2-ethynyl-1,3,5-trichlorobenzene in a suitable solvent like DMF, add a sulfur source such as sodium sulfide (Na₂S).
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Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to facilitate the intramolecular cyclization. The temperature and reaction time must be optimized based on substrate reactivity (typically 80-120°C for 4-12 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4,6-trichloro-1-benzothiophene.
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Step 2: Carboxylation at the 2-position
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Rationale: The C-2 position of the benzothiophene ring is acidic and can be selectively deprotonated using a strong organolithium base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with carbon dioxide to form the corresponding carboxylic acid after an acidic workup. This method is a standard and high-yielding approach for carboxylating heterocyclic systems.[4][5]
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Protocol:
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Under a strict inert atmosphere (Nitrogen or Argon), dissolve the crude 3,4,6-trichloro-1-benzothiophene from the previous step in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.
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Stir the resulting mixture at -78°C for 1-2 hours to ensure complete deprotonation.
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Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
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Purify the resulting solid by recrystallization or column chromatography to yield pure 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid.
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Analytical Characterization and Quality Control
To ensure the identity, purity, and integrity of the synthesized compound, a tripartite analytical approach is mandatory. This self-validating workflow confirms the structure and quantifies any potential impurities.
Caption: Standard analytical workflow for compound validation.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and quantify impurities.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm and 280 nm.
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Acceptance Criteria: Purity ≥ 95% by peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
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¹H NMR: The proton NMR spectrum is expected to show two singlets or doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will be significantly downfield (~160-170 ppm), while the other carbons will appear in the aromatic region (120-150 ppm).
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and elemental composition.
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Method: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is ideal.
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Expected Result: The analysis should reveal a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The observed mass should be within 5 ppm of the calculated exact mass. The characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with specific intensity ratios) provides definitive confirmation of the elemental composition.
Applications in Drug Discovery and Development
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is not typically an end-product drug but rather a highly valuable and specialized starting material or scaffold.[3] Its utility stems from the reactive "handle" of the carboxylic acid group, which allows for its conjugation to other molecular fragments.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 34576-90-4: 3,4,6-trichloro-1-benzothiophene-2-carboxy… [cymitquimica.com]
- 3. Buy 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | 34576-90-4 [smolecule.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
